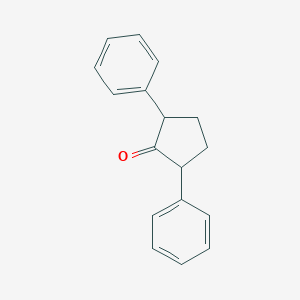

2,5-Diphenylcyclopentanone

Description

Context and Significance in Organic Synthesis

2,5-Diphenylcyclopentanone is a chemical compound featuring a five-membered cyclopentanone (B42830) ring substituted with two phenyl groups at the 2 and 5 positions. This structural arrangement imparts specific reactivity and properties that make it a valuable building block in organic synthesis. The presence of the phenyl groups influences the stereochemistry and electronic nature of the cyclopentanone core, opening avenues for the synthesis of a variety of more complex molecules.

The synthesis of 2,5-disubstituted cyclopentanones, such as this compound, can be achieved through various synthetic routes. One common method involves the intramolecular addition of carbenoids derived from 2-diazo-3-oxo-6-alkenoates, which yields 2-oxo-bicyclo[3.1.0]hexane-1-carboxylate derivatives. These bicyclic compounds, containing an activated cyclopropane (B1198618) moiety, can then be regioselectively opened by nucleophiles to produce 2,3-disubstituted cyclopentanones. jst.go.jp Another approach involves the condensation of aryl aldehydes with cyclopentanone. For instance, 2,5-dibenzylidene-cyclopentanone can be synthesized from aromatic aldehydes and cyclopentanone through an aldol (B89426) condensation reaction under basic conditions. scispace.comui.ac.idui.ac.id

The significance of this compound and its derivatives lies in their utility as intermediates for synthesizing a range of other compounds. For example, cyclopentanone derivatives can serve as precursors to prostaglandins (B1171923) and methyl jasmonate. jst.go.jp The reactivity of the carbonyl group and the adjacent alpha-carbons allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Overview of Cyclopentanone Derivative Research

Research into cyclopentanone derivatives is a vibrant area of organic and medicinal chemistry due to the wide array of biological activities exhibited by these compounds. The cyclopentanone scaffold is a common structural motif in numerous natural products and synthetic molecules with therapeutic potential. scirp.orgwikipedia.org

The versatility of the cyclopentanone ring allows for the synthesis of diverse derivatives with applications in various fields. For example, cyclopentanone derivatives have been investigated for their potential as:

Anticancer agents: Certain cyclopentanone-based oxime derivatives and anthraquinone-linked cyclopentanone derivatives have shown promise as anticancer agents. researchgate.netdovepress.comresearchgate.net

Antibacterial agents: Ring-cleaved pleuromutilin (B8085454) derivatives with a bicyclic core containing a cyclopentanone ring have demonstrated in vitro antibacterial activity. nih.gov

Anti-inflammatory and antioxidant agents: Curcumin analogue cyclopentanone derivatives have been synthesized and evaluated for their toxic, antioxidant, and anti-inflammatory properties. scispace.comui.ac.idui.ac.id

The synthesis of these derivatives often involves multicomponent reactions (MCRs), which are efficient one-pot processes for creating complex molecules from simple starting materials. scirp.org The development of new synthetic methodologies for cyclopentanone derivatives continues to be an active area of research, driven by the quest for novel compounds with enhanced biological activities. scirp.orgutripoli.edu.ly

Interactive Data Table: Properties of Diphenylcyclopentanone Derivatives

Below is a table summarizing key physical and chemical properties of selected diphenylcyclopentanone derivatives based on available data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| 2,2-Diphenylcyclopentanone | C17H16O | 236.31 | 85-88 | 365 | epa.govorgsyn.org |

| 2,5-Dibenzylidene-cyclopentanone | C19H16O | 260.33 | 194-195 | - | scispace.com |

| cis-3,4-Diphenylcyclopentanone | C17H16O | 236.31 | - | - | cdnsciencepub.com |

Note: Data for some properties may not be available for all compounds.

Structure

3D Structure

Properties

CAS No. |

73331-36-9 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2,5-diphenylcyclopentan-1-one |

InChI |

InChI=1S/C17H16O/c18-17-15(13-7-3-1-4-8-13)11-12-16(17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI Key |

WAVUXBDBPXFCLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2,5 Diphenylcyclopentanone

Fundamental Reaction Pathways

The reactivity of 2,5-diphenylcyclopentanone can be categorized into several fundamental pathways, including oxidation and reduction of the carbonyl group and electrophilic substitution on the appended phenyl rings.

Oxidation Reactions

The ketone functional group of cyclopentanones can undergo oxidation, typically leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl. For diaryl-substituted cyclopentanones, strong oxidizing agents are generally required to facilitate this transformation. While specific studies detailing the oxidation of this compound are not prevalent in the reviewed literature, the reactivity of analogous structures, such as 2,2-diphenylcyclopentanone, suggests that it can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common reagents employed for such oxidations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The expected products from a vigorous oxidation would likely involve the cleavage of the cyclopentanone (B42830) ring to yield dicarboxylic acid derivatives.

Reduction Reactions

The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 2,5-diphenylcyclopentanol. This transformation is a common and well-studied reaction for ketones. A variety of reducing agents can accomplish this, with the choice of reagent often influencing the stereochemistry of the resulting alcohol.

Detailed studies on the analogous 2,2-diphenylcyclopentanone show that reduction to 2,2-diphenylcyclopentanol can be achieved with high efficiency and enantioselectivity using specific catalytic systems. For instance, oxazaborolidine-catalyzed borane (B79455) reduction has been optimized for this purpose, providing the corresponding alcohol in high yield. orgsyn.orgorgsyn.org The reaction conditions, including solvent and temperature, play a crucial role in achieving high enantiomeric excess. orgsyn.orgorgsyn.org Tetrahydrofuran (B95107) (THF) has been identified as a superior solvent for maximizing enantioselectivity in these reductions. orgsyn.orgorgsyn.org

Common reducing agents applicable to the reduction of the ketone are summarized in the table below.

| Reagent Class | Specific Reagent(s) | Product Type | Reference |

| Metal Hydrides | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Alcohol | |

| Boranes | Borane (BH₃) with oxazaborolidine catalyst | Chiral Alcohol | orgsyn.orgorgsyn.org |

| Catalytic Hydrogenation | H₂/Pd-C | Alcohol | |

| Dissolving Metal | Hot hydriodic acid (HI) | Cyclopentanone (from cyclopentenone precursor) | rsc.orgscispace.com |

This table is generated based on data for analogous diphenylcyclopentanone structures.

Electrophilic Aromatic Substitution on Phenyl Moieties

The two phenyl groups attached to the cyclopentanone ring are susceptible to electrophilic aromatic substitution (EAS). The alkyl substituent (the cyclopentanone ring) attached to the benzene (B151609) ring acts as an activating group and is an ortho, para-director. total-synthesis.com This directs incoming electrophiles to the positions ortho and para to the point of attachment on each phenyl ring. Standard EAS reactions like halogenation, nitration, and Friedel-Crafts reactions are expected to proceed on the phenyl moieties.

The general mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. lkouniv.ac.inlumenlearning.com Subsequent deprotonation restores the aromaticity of the ring, completing the substitution. lkouniv.ac.inlumenlearning.com

While extensive research on the EAS reactions of this compound specifically is limited, studies on the 2,2-diphenyl isomer confirm this reactivity. For instance, the bromination of 2,2-diphenylcyclopentanone has been reported, although it can lead to the formation of by-products. lehigh.edu It is anticipated that reactions such as nitration would yield a mixture of ortho- and para-nitro substituted derivatives.

| Reaction Type | Typical Reagents | Electrophile (E⁺) | Expected Product on Phenyl Ring | Reference |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ | Bromo or Chloro substitution | lumenlearning.com |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | Nitro substitution | lumenlearning.com |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ | Alkyl substitution | libretexts.orgunacademy.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | Acyl substitution (ketone) | lkouniv.ac.innrochemistry.com |

This table outlines general electrophilic aromatic substitution reactions applicable to the phenyl groups.

Mechanistic Investigations and Reaction Intermediates

Beyond its fundamental transformations, this compound is a key substrate in mechanistic studies, particularly in the field of photochemistry for the generation and study of reactive biradical intermediates.

Biradical Generation and Characterization (Specific to this compound)

Photolysis of this compound provides a clean and efficient route to generate the 1,4-diphenyl-1,4-butanediyl biradical. This process is a cornerstone of its mechanistic chemistry. The reaction is initiated by UV irradiation, which promotes the ketone to an excited state. This is followed by a Norrish Type I cleavage, where the bond between the carbonyl carbon and one of the α-carbons breaks. This homolytic cleavage initially forms an acyl-alkyl biradical.

This primary biradical can then undergo decarbonylation (loss of carbon monoxide, CO), a process that is often rapid and efficient, to yield the target 1,4-diphenyl-1,4-butanediyl biradical. The generation of this biradical from this compound has been confirmed through direct detection methods and analysis of the resulting products.

Radical Reactions and Pathways

Once formed, the 1,4-diphenyl-1,4-butanediyl biradical serves as a key intermediate that dictates the final product distribution. This biradical has several competing reaction pathways available to it, primarily cyclization and fragmentation.

A detailed study of the photolysis of trans-2,5-diphenylcyclopentanone in deaerated cyclohexane (B81311) revealed the formation of multiple products derived from radical intermediates. The primary acyl-alkyl biradical does not exclusively decarbonylate; it can also undergo intramolecular hydrogen abstraction to form 2,5-diphenyl-4-pentenal. However, the major pathway involves decarbonylation to the 1,4-diphenyl-1,4-butanediyl biradical.

This secondary biradical leads to the following major products:

Styrene: Formed via a fragmentation (cleavage) reaction.

1,2-Diphenylcyclobutane: Formed via intramolecular radical coupling (cyclization).

1-Phenyl-1,2,3,4-tetrahydronaphthalene: This product is considered a signature for the presence of 1,4-biradicals with a phenyl group at a radical center.

The table below summarizes the product distribution from the photolysis of trans-2,5-diphenylcyclopentanone.

| Product | Yield (%) | Formation Pathway from Biradical |

| Styrene | 50% | Fragmentation |

| 1,2-Diphenylcyclobutane | 38% | Cyclization |

| 1-Phenyl-1,2,3,4-tetrahydronaphthalene | 4% | Intramolecular Cyclization/Aromatization |

| 2,5-Diphenyl-4-pentenal | 7% | H-abstraction by initial acyl-alkyl biradical |

| 1,4-Diphenyl-1-butene | 1% | Disproportionation/Other |

Data sourced from a study on the photolysis of trans-2,5-diphenylcyclopentanone in cyclohexane.

These competing pathways highlight the complex reactivity of the radical intermediates generated from this compound and provide valuable insight into the fundamental behavior of 1,4-biradicals.

Electrocatalytic Reaction Mechanisms

The electrocatalytic reactions involving this compound are primarily centered around its reduction at an electrode surface. These processes are of interest for the synthesis of valuable chemical compounds through environmentally benign methods that can utilize renewable energy. nih.govrsc.org The core of these reactions is the transfer of electrons to the ketone, which initiates a cascade of chemical transformations. The precise mechanism and the final products are highly dependent on the reaction conditions, including the electrode material, solvent, and the presence of proton sources. researchgate.netnih.gov

A key feature of the electrocatalytic reduction of ketones like this compound is the formation of a ketyl radical anion intermediate upon a single electron transfer. nih.gov This highly reactive species can then follow several pathways. In the absence of efficient coupling partners, it can be further reduced to a dianion, which upon protonation yields the corresponding alcohol, 2,5-diphenylcyclopentanol.

However, a significant pathway, particularly in the context of electrosynthesis, is the dimerization of the ketyl radical anions. This radical-radical coupling leads to the formation of a pinacol, a 1,2-diol. This process, known as electroreductive coupling or pinacolization, is a classic example of a carbon-carbon bond-forming reaction mediated by electrochemistry. The efficiency and selectivity of this dimerization are influenced by the concentration of the ketyl radical on the electrode surface and the presence of other reactive species. nih.gov

In more complex scenarios, the electrocatalytic process can be designed to facilitate cross-coupling reactions. For instance, the electrochemically generated radical anion of this compound could potentially react with other electrophiles present in the reaction mixture. This allows for the construction of more complex molecular architectures. The success of such reactions hinges on the careful control of the electrochemical potential to selectively generate the desired reactive intermediates and to orchestrate the desired bond-forming events. nih.govorganic-chemistry.org

The choice of electrode material plays a crucial role in the mechanism. Different materials exhibit varying affinities for the reactants and intermediates, which can influence the reaction pathway and product distribution. For example, some electrode surfaces may stabilize the ketyl radical, favoring dimerization, while others might promote further reduction. researchgate.net The development of advanced electrocatalytic materials, including composite electrodes and modified surfaces, aims to enhance the efficiency and selectivity of these transformations. researchgate.netnih.gov

Interactive Data Table: Key Aspects of Electrocatalytic Reactions of this compound

Cycloaddition Reactions and Related Transformations

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. openstax.orgkharagpurcollege.ac.in While this compound itself is not a typical substrate for standard cycloaddition reactions like the Diels-Alder reaction due to the saturated nature of its cyclopentanone ring, its derivatives or intermediates derived from it can participate in such transformations. researchgate.netlibretexts.org

For instance, the enolate or enol ether derivatives of this compound can act as the 2π-electron component in [2+2] or [4+2] cycloaddition reactions. The reactivity in these cases is governed by the electronic nature of the reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the enolate/enol ether and the Lowest Unoccupied Molecular Orbital (LUMO) of the reaction partner (the dienophile in a [4+2] cycloaddition) is crucial. libretexts.org

A notable application involves the use of chiral auxiliaries derived from this compound to control the stereochemistry of cycloaddition reactions. For example, vinyl ethers derived from (R)-(-)-2,2-diphenylcyclopentanol, which is obtained from the reduction of 2,2-diphenylcyclopentanone, have been employed as chiral dienophiles in Lewis-acid-promoted tandem [4+2]/dipolar [3+2] cycloadditions with nitroalkenes. msu.edu The bulky diphenyl groups on the chiral auxiliary effectively shield one face of the dienophile, leading to high diastereoselectivity in the cycloaddition product. msu.edu This approach allows for the enantioselective synthesis of complex nitrogen-containing heterocyclic compounds. msu.edu

Furthermore, formal [3+2]-cycloaddition reactions have been developed using donor-acceptor cyclopropanes that can react with various 2π-components to form five-membered rings. researchgate.net While not directly involving this compound as a starting material, this type of transformation highlights a strategy for constructing cyclopentane (B165970) rings, which is the core structure of the title compound.

The study of cycloaddition reactions often involves computational analysis to understand the transition states and the factors governing stereoselectivity, such as steric and electronic effects. nih.gov For example, in Diels-Alder reactions, the endo and exo transition states can lead to different stereoisomers, and their relative energies determine the product distribution. nih.goviitk.ac.in

Interactive Data Table: Cycloaddition Strategies Related to this compound Derivatives

Stereochemical Investigations of 2,5 Diphenylcyclopentanone and Analogues

Conformational Analysis of the Cyclopentanone (B42830) Ring

The five-membered cyclopentanone ring is not planar. It adopts puckered conformations to alleviate the torsional strain that would exist in a flat structure. The most common conformations are the "envelope" (or "twist") and "half-chair" forms. In the envelope conformation, four of the carbon atoms lie in a single plane, while the fifth is out of the plane. In the half-chair form, three atoms are coplanar, with the other two displaced on opposite sides of the plane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing these conformations. The coupling constants between adjacent protons on the ring are highly dependent on the dihedral angle between them, which is a direct consequence of the ring's pucker. Differences in the chemical shifts observed in the ¹³C NMR spectra are also pronounced between different stereoisomers (cis and trans), providing a powerful method for assigning stereochemistry and inferring conformational preferences. cdnsciencepub.com

Stereocenter Configuration and Chirality

Chirality is a fundamental concept in stereochemistry, referring to molecules that are non-superimposable on their mirror images. A molecule's chirality often arises from the presence of one or more stereocenters. A stereocenter is an atom, typically carbon, that is bonded to four different groups. uou.ac.in An interchange of any two groups at a stereocenter results in the formation of a new stereoisomer. uou.ac.in

In the 2,5-diphenylcyclopentanone molecule, both the C-2 and C-5 carbon atoms are stereocenters, as each is bonded to a hydrogen atom, a phenyl group, and two different carbon atoms within the cyclopentanone ring. The presence of two stereocenters means that up to four distinct stereoisomers can exist. These are typically grouped into pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). libretexts.org

The absolute configuration of each stereocenter is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org According to these rules, the four groups attached to the chiral center are ranked by atomic number, and the molecule is oriented so the lowest-priority group points away from the viewer. libretexts.org The direction traced from the highest to the lowest priority group determines the configuration. libretexts.org

The possible stereoisomers for this compound are:

(2R, 5R)-2,5-diphenylcyclopentanone

(2S, 5S)-2,5-diphenylcyclopentanone

(2R, 5S)-2,5-diphenylcyclopentanone

(2S, 5R)-2,5-diphenylcyclopentanone

The (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers and are known as the trans isomer, as the two phenyl groups are on opposite faces of the ring. The (2R, 5S) and (2S, 5R) isomers constitute the cis isomer, where the phenyl groups are on the same face. In this specific case, the cis isomer is a meso compound, an achiral molecule that contains chiral centers and a plane of symmetry. The relationship between the cis and trans isomers is that of diastereomers. Definitive determination of the absolute configuration of a specific isomer requires advanced analytical techniques, with single-crystal X-ray diffraction being the most conclusive method. researchgate.net

Influence of Substituents on Stereoselectivity

Stereoselectivity in a chemical reaction is the preferential formation of one stereoisomer over another. In the synthesis of this compound and its analogues, the choice of substituents on the starting materials or the use of chiral auxiliaries can profoundly influence the stereochemical outcome, leading to high yields of a desired diastereomer or enantiomer.

A notable example is seen in the electrochemical synthesis of precursors to substituted diphenylcyclopentanones. The cathodic reduction of cinnamate (B1238496) esters, when formed with chiral alcohols, can proceed with a high degree of stereoselectivity. researchgate.net In one such study, the reduction of various cinnamate esters led to the formation of esters of all-trans-(±)-2-carboxy-3,4-diphenylcyclopentanone. The use of a chiral alcohol, such as (-)-borneol (B1667373) or (-)-menthol, as part of the ester starting material acted as a chiral auxiliary, directing the formation of one diastereomer over the other.

As demonstrated in the table below, the choice of the chiral substituent had a significant impact on the diastereoisomeric excess (d.e.), which is a measure of the stereoselectivity of the reaction.

| Chiral Alcohol Used in Ester | Diastereoisomeric Excess (d.e.) |

| (-)-Menthol | 84% |

| (+)-Menthol | 84% |

| (-)-Bornyl | >95% |

| (+)-Bornyl | >95% |

| (-)-2-Octanol | 30% |

Data sourced from a study on the diastereoselective cathodic hydrodimerization of cinnamate esters. researchgate.net

The results show that bulky and rigid chiral auxiliaries like the bornyl group are exceptionally effective at controlling the stereochemistry of the cyclization, achieving a diastereoisomeric excess greater than 95%. researchgate.net This high level of control is attributed to the steric hindrance imposed by the chiral substituent, which forces the reaction to proceed through a more energetically favorable transition state, leading to the predominant formation of a single diastereomer. This principle illustrates how carefully chosen substituents are critical in modern asymmetric synthesis for producing stereochemically pure compounds.

Spectroscopic Analysis and Structural Elucidation of 2,5 Diphenylcyclopentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of 2,5-diphenylcyclopentanone. Analysis of ¹H, ¹³C, and 2D-NMR spectra provides precise information on chemical environments, proton-proton coupling, and long-range connectivity, which is essential for distinguishing between the cis and trans isomers.

The ¹H NMR spectrum of this compound provides key insights into the proton environments within the molecule. The chemical shifts and coupling patterns of the protons on the cyclopentanone (B42830) ring are highly sensitive to the relative orientation of the two phenyl substituents.

In the more stable trans isomer, a C₂ axis of symmetry renders the two methine protons (H-2 and H-5) chemically and magnetically equivalent. Consequently, they appear as a single signal. Similarly, the four methylene (B1212753) protons are equivalent in pairs (H-3α/H-4α and H-3β/H-4β). In contrast, the cis isomer lacks this symmetry, resulting in chemically non-equivalent methine protons (H-2 and H-5) and four unique methylene protons, leading to a more complex spectrum.

The methine protons (H-2, H-5), being adjacent to both a phenyl group and the carbonyl group, are significantly deshielded and typically resonate as a multiplet. The methylene protons (H-3, H-4) are diastereotopic and appear as complex multiplets further upfield. The aromatic protons of the two phenyl rings appear in the characteristic downfield region.

Table 5.1.1: Representative ¹H NMR Data for trans-2,5-Diphenylcyclopentanone (CDCl₃) (Note: Chemical shifts (δ) are reported in ppm. Coupling constants (J) are in Hz. Actual values may vary slightly based on solvent and concentration.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Information |

|---|---|---|---|---|

| Phenyl-H | 7.40 – 7.20 | m | 10H | Overlapping signals from ortho, meta, and para protons |

| H-2, H-5 (methine) | 3.65 | dd | 2H | J ≈ 8.5, 3.0 Hz |

| H-3, H-4 (methylene) | 2.85 – 2.70 | m | 2H | Part of a complex ABCD spin system |

| H-3, H-4 (methylene) | 2.40 – 2.25 | m | 2H | Part of a complex ABCD spin system |

The ¹³C NMR spectrum confirms the carbon skeleton of this compound. The most downfield signal corresponds to the carbonyl carbon (C=O), a key identifier for the ketone functionality. Its chemical shift, typically above 215 ppm, is characteristic of a five-membered cyclic ketone where ring strain causes additional deshielding.

The methine carbons (C-2, C-5), which are bonded to the phenyl groups, appear in the 50-55 ppm range. The methylene carbons (C-3, C-4) resonate further upfield. The aromatic region shows four distinct signals for the phenyl rings in the trans isomer (ipso, ortho, meta, and para carbons), confirming the symmetry of the molecule.

Table 5.1.2: Representative ¹³C NMR Data for trans-2,5-Diphenylcyclopentanone (CDCl₃) (Note: Chemical shifts (δ) are reported in ppm.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-1) | 217.8 |

| C-ipso (Phenyl) | 141.5 |

| C-ortho (Phenyl) | 128.8 |

| C-para (Phenyl) | 127.6 |

| C-meta (Phenyl) | 126.9 |

| C-2, C-5 (methine) | 53.2 |

| C-3, C-4 (methylene) | 36.1 |

Two-dimensional (2D) NMR experiments are used to definitively establish the bonding network and confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, a COSY spectrum would show a clear cross-peak between the methine protons (H-2/H-5) and the adjacent methylene protons (H-3/H-4), confirming their connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would show correlations between the methine proton signal (~3.65 ppm) and the methine carbon signal (~53.2 ppm), and between the methylene proton signals (~2.85-2.25 ppm) and the methylene carbon signal (~36.1 ppm). This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations, which are critical for piecing together the molecular structure. Key expected correlations include:

The methine protons (H-2, H-5) showing a correlation to the carbonyl carbon (C-1), the adjacent methylene carbon (C-3/C-4), and the ipso- and ortho-carbons of the attached phenyl ring.

The methylene protons (H-3, H-4) showing correlations to the carbonyl carbon (C-1) and the neighboring methine carbons (C-2, C-5).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The spectrum is dominated by a few characteristic absorption bands.

The most prominent and diagnostic feature is the intense, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For a five-membered ring ketone, this band appears at a relatively high frequency (around 1745 cm⁻¹) due to the angle strain in the cyclopentanone ring. Other significant absorptions include C-H stretching vibrations for both the aromatic rings and the aliphatic cyclopentanone ring, as well as C=C stretching vibrations characteristic of the phenyl groups.

Table 5.2: Key Infrared (IR) Absorption Bands for this compound (Note: Frequencies are reported in wavenumbers, cm⁻¹.)

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3080 - 3030 | Medium-Weak | C-H Stretch | Aromatic (Phenyl) |

| 2960 - 2880 | Medium-Weak | C-H Stretch | Aliphatic (Cyclopentanone Ring) |

| 1745 | Strong, Sharp | C=O Stretch | Ketone (in a 5-membered ring) |

| 1600, 1495 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 750, 700 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene (B151609) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its two main chromophores: the phenyl rings and the carbonyl group.

The spectrum typically shows two main absorption regions. A very intense absorption band (high molar absorptivity, ε) is observed at shorter wavelengths, generally around 255-265 nm. This band is attributed to the π → π* electronic transitions of the electrons within the aromatic phenyl rings. A second, much weaker absorption band (low molar absorptivity, ε) is observed at longer wavelengths, typically around 290-310 nm. This corresponds to the symmetry-forbidden n → π* transition of the non-bonding electrons on the carbonyl oxygen atom.

Table 5.3: Typical UV-Vis Absorption Data for this compound (in Ethanol (B145695) or Hexane)

| λ_max (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~260 | High (~20,000 L mol⁻¹ cm⁻¹) | π → π* | Phenyl Rings |

| ~300 | Low (~100 L mol⁻¹ cm⁻¹) | n → π* | Carbonyl Group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight of this compound and offers valuable structural information through the analysis of its fragmentation patterns under electron impact (EI) ionization.

The molecular formula of this compound is C₁₇H₁₆O, corresponding to a molecular weight of 236.12 g/mol . The mass spectrum will show a distinct molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 236.

The fragmentation is dominated by cleavages adjacent to the carbonyl group (alpha-cleavage), which is a characteristic pathway for ketones. The loss of a phenyl radical (C₆H₅•) or a benzyl (B1604629) radical (C₇H₇•) are common fragmentation events, leading to stable carbocations.

Table 5.4: Characteristic Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral/Radical |

|---|---|---|

| 236 | [C₁₇H₁₆O]⁺ | Molecular Ion ([M]⁺) |

| 159 | [M - C₆H₅]⁺ | Phenyl radical (C₆H₅•) |

| 131 | [C₉H₇O]⁺ | Alpha-cleavage fragment |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis-2,5-Diphenylcyclopentanone |

Computational and Theoretical Investigations of 2,5 Diphenylcyclopentanone

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,5-diphenylcyclopentanone, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are instrumental in optimizing molecular geometry and predicting a range of molecular properties. bhu.ac.inscispace.commdpi.comarxiv.org These calculations yield critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

DFT enables the calculation of various electronic properties that are key to understanding the molecule's behavior. ut.ac.ir These include molecular orbital energies, dipole moments, and vibrational frequencies. mdpi.comut.ac.ir The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.comarxiv.org For instance, DFT calculations can be used to determine thermodynamic properties such as enthalpy, Gibbs free energy, and entropy for different conformations of the molecule. ut.ac.ir

Table 1: Selected DFT-Calculated Properties for a Substituted Dioxaphosphinane Selenide This table is illustrative of the types of data obtained from DFT calculations for related cyclic compounds.

| Property | Axial Conformation | Equatorial Conformation |

| Relative Energy (ΔE₀, kcal/mol) | 0.00 | 0.85 |

| Gibbs Free Energy Difference (ΔG, kcal/mol) | 0.00 | 0.79 |

| Dipole Moment (Debye) | 4.58 | 5.23 |

| Data derived from studies on 2,5,5-trimethyl-1,3,2-dioxaphosphinane 2-selenide using the B3LYP/6-311+G* level of theory. ut.ac.ir* |

Molecular Dynamics Simulations for Conformational Landscapes

Proteins and other molecules are not static entities but are in constant motion, undergoing a variety of vibrations and larger structural rearrangements known as conformational transitions. mpg.de Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. brunel.ac.uk By simulating the interactions between atoms, MD provides a view of the conformational landscape, revealing the different shapes a molecule can adopt and the transitions between them. mpg.debrunel.ac.uk

For molecules like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers separating them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. Techniques like "conformational flooding" can be employed to accelerate slow conformational transitions, making them accessible within the simulation timescale. mpg.de The analysis of MD trajectories, often aided by methods like Self-Organizing Maps (SOMs), allows for the clustering of similar structures and the visualization of the conformational space in a simplified manner. brunel.ac.uk

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides indispensable tools for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. up.ac.za By calculating the energies of reactants, transition states, and products, researchers can determine the most likely pathway a reaction will follow. up.ac.zarsc.org For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can identify key intermediates and transition structures.

Methods like the Reaction Energy Profile–Fragment Attributed Molecular System Energy Change (REP-FAMSEC) can be used to analyze the attractive and repulsive interactions that drive or hinder a chemical change along the reaction coordinate. up.ac.za This level of detail helps in understanding the factors that control reaction rates and selectivity. For example, in Diels-Alder reactions involving related cyclic compounds, computational studies have been used to demonstrate the thermodynamic and kinetic feasibility of the reaction and to explain stereoselectivity. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and symmetry of these frontier orbitals are key to determining the feasibility and outcome of a chemical reaction. numberanalytics.comlibretexts.org

For this compound, FMO analysis can predict its behavior in various reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. researchgate.net DFT calculations are commonly used to compute the energies and visualize the spatial distribution of the HOMO and LUMO, providing insights into reactive sites. bhu.ac.inresearchgate.net This analysis is particularly useful in understanding pericyclic reactions, such as cycloadditions and electrocyclic reactions. wikipedia.orglibretexts.orgimperial.ac.uk

Table 2: Illustrative FMO Data for a Chalcone (B49325) Derivative This table demonstrates the type of data generated from FMO analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -2.34 |

| Energy Gap (ΔE) | 3.87 |

| Data for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one calculated at the B3LYP/6-311G(d,p) level. bhu.ac.in |

Molecular Docking Methodologies (as a computational tool)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand and predict the interaction between a small molecule (ligand), such as a derivative of this compound, and a macromolecular target, typically a protein or nucleic acid. researchgate.netnih.govmdpi.com

The process involves sampling possible conformations of the ligand within the binding site of the receptor and scoring these conformations based on their binding energy. researchgate.netnih.gov Software like AutoDock Vina is commonly used for this purpose. nih.gov The results of molecular docking can provide valuable information about the binding mode, binding affinity, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.govmdpi.com For derivatives of this compound with potential biological activity, molecular docking can help identify potential molecular targets and rationalize their mechanism of action at a molecular level.

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analysis

Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and function of chemical and biological systems. nih.govencyclopedia.pub The NCI index is a computational tool used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its derivatives. nih.govjussieu.fr By plotting the reduced density gradient (RDG) against the electron density, regions of non-covalent interactions can be identified and visualized as isosurfaces, providing a clear 3D picture of these interactions. jussieu.frscielo.org.mx

Applications of 2,5 Diphenylcyclopentanone in Organic Synthesis

Role as Chemical Intermediates for Complex Organic Compounds

The cyclopentanone (B42830) ring is a fundamental structural motif present in a wide array of natural products and serves as a critical intermediate in organic synthesis. The versatility of the cyclopentanone core allows it to be a precursor for a diverse range of compounds, including fragrances and pharmaceuticals. Consequently, the construction and functionalization of the cyclopentanone framework is a key objective in synthetic chemistry.

The 2,5-diphenylcyclopentanone structure, in particular, offers several reactive sites for further chemical modification. The carbonyl group can undergo a variety of classic ketone reactions, such as reduction to an alcohol, reductive amination to form amines, or reactions with organometallic reagents to introduce new carbon substituents. The α-carbons adjacent to the carbonyl group can be deprotonated to form enolates, which are powerful nucleophiles for forming new carbon-carbon bonds through alkylation, acylation, and condensation reactions.

While the direct total synthesis of a complex natural product starting from this compound is not extensively documented, the utility of the closely related aminocyclopentenone core as a synthon is well-established. For instance, orthogonally protected diaminocyclopentenones, which share the same carbon skeleton, have been successfully employed in the total synthesis of the highly complex marine alkaloid (±)-Agelastatin A. nih.gov This highlights the strategic importance of the cyclopentanone scaffold in accessing intricate and biologically active molecular architectures. The phenyl groups on this compound also offer sites for electrophilic aromatic substitution, allowing for the introduction of further functionality on the periphery of the molecule, thereby expanding its potential as an intermediate for a wide range of complex organic targets.

Precursors for Advanced Organic Materials Research

Derivatives of this compound have emerged as important monomers and precursors for the synthesis of advanced organic materials, particularly functional polymers with specific thermal, optical, and electrical properties. The core structure can be modified, for example by introducing hydroxyl or polymerizable groups onto the phenyl rings, to create bifunctional monomers suitable for polycondensation reactions.

Research has demonstrated the synthesis of various polymers incorporating the 2,5-bis(benzylidene)cyclopentanone moiety into the main chain. These materials include poly(ester-amides) and copolyesters. jocpr.comresearchgate.netresearchgate.net For example, diol derivatives such as 2,5-bis(4-hydroxybenzylidene)cyclopentanone (B3749652) have been used as monomers in polycondensation reactions with various diacids to produce linear, unsaturated copolyesters. researchgate.netbanglajol.info These polymers often exhibit useful properties such as high thermal stability and, in some cases, liquid crystalline behavior. researchgate.net

A particularly innovative application lies in the field of photopolymerization. A derivative, 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone, has been functionalized with methyl methacrylate (B99206) groups to create a highly effective photoinitiator for two-photon polymerization (TPP). semanticscholar.orgmdpi.comresearchgate.netnih.gov TPP is an advanced 3D printing technique that allows for the fabrication of complex structures with micron and sub-100 nm resolution. semanticscholar.orgmdpi.comresearchgate.net This specialized photoinitiator enables the polymerization process upon absorbing femtosecond laser radiation, and has been used to create micro-optical elements, including microlenses for X-ray applications. semanticscholar.orgresearchgate.net

Furthermore, the synthesis of poly[2,5-bis(m-nitrobenzylidene)cyclopentanone sulphide] has been reported. kpi.ua This material is a conjugated polymer, and initial tests of its electrical conductivity indicate it possesses semiconducting properties, suggesting potential applications in organic electronics. kpi.ua

Table 1: Polymers Derived from this compound Precursors

| Polymer Type | Monomer Precursor | Method of Polymerization | Key Findings/Applications | References |

|---|---|---|---|---|

| Poly(ester-amides) | 2,5-bis(4-hydroxybenzylidene)cyclopentanone (BHCP) | Direct Polycondensation | Good thermal stability; potential bactericidal activity. | jocpr.comresearchgate.net |

| Unsaturated Copolyesters | 2,5-bis(4-hydroxybenzylidene)cyclopentanone (BHCP) | Interfacial Polycondensation | Forms linear, unsaturated polyesters with potential for photocrosslinking. | researchgate.netbanglajol.info |

| Conducting Polymer | 2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone | Nucleophilic Substitution Polymerization | Resulting polysulphide polymer exhibits semiconducting properties. | kpi.ua |

| Two-Photon Polymerization Resin | 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone derivative | Photopolymerization | Acts as a photoinitiator for high-resolution 3D microfabrication and X-ray optics. | semanticscholar.orgmdpi.comresearchgate.netnih.gov |

Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The carbonyl oxygen of a ketone, including this compound, possesses lone pairs of electrons and can therefore act as a Lewis base, donating electron density to a Lewis acidic metal center.

Ketones can bind to metals in two primary modes: a σ-bonding mode (η¹-O-bonded) where the oxygen atom donates a lone pair directly to the metal, or a π-bonded mode (η²-C,O-bonded) where the π-system of the carbonyl group interacts with the metal center. The more common mode for simple ketones is the η¹-O-bonded fashion.

Despite the chemical plausibility of this compound acting as a ligand, its application in this capacity is not well-documented in the scientific literature. While the coordination of other ketones and more complex molecules containing carbonyl functionalities to a variety of transition metals has been extensively studied, there are no significant reports detailing the synthesis and characterization of metal complexes where this compound serves as a primary or ancillary ligand. Therefore, while theoretically possible, its role as a ligand in coordination chemistry remains an underexplored area of research.

Research on 2,5 Diphenylcyclopentanone Derivatives and Analogues

Synthesis of Substituted 2,5-Diphenylcyclopentanone Analogues

The synthesis of substituted analogues of diphenylcyclopentanones can be achieved through various strategic routes, often tailored to the specific isomeric form desired. For analogues of 3,4-diphenylcyclopentanone, methods have been developed to introduce substituents at the para positions of the phenyl rings. These include derivatives with methoxyl, methyl, and chloro groups. cdnsciencepub.comcdnsciencepub.com

One of the most common general approaches for creating the diphenylcyclopentanone core involves the Thorpe-Ziegler cyclization. This method typically starts with the alkylation of a diphenylacetonitrile (B117805) derivative with a 4-halobutyronitrile, followed by cyclization and subsequent acid hydrolysis to yield the ketone. By using appropriately substituted diphenylacetonitriles, this method can be adapted to produce a wide array of analogues.

Another versatile method is the ring expansion of cyclobutane (B1203170) derivatives. For instance, the treatment of a 1-hydroxycyclobutanol with two equivalents of a Grignard reagent, such as phenylmagnesium bromide, followed by a protic workup, can yield a 2,2-diarylcyclopentanone. researchgate.net This strategy could be adapted by using substituted phenylmagnesium bromide reagents to generate a variety of analogues.

Furthermore, diketones like 2,3-diphenylcyclopentanone can serve as precursors for synthesizing N-vinylpyrrole derivatives, highlighting a pathway to heterocyclic analogues.

Table 1: Synthetic Approaches to Diphenylcyclopentanone Analogues

| Isomeric Core | Synthetic Method | Key Reagents/Precursors | Potential Products | Reference |

|---|---|---|---|---|

| 3,4-Diphenylcyclopentanone | Not specified | Precursors yielding para-substituted phenyl rings | cis- and trans-3,4-Di(p-methoxyphenyl)cyclopentanone, cis- and trans-3,4-Di(p-tolyl)cyclopentanone | cdnsciencepub.com |

| 2,2-Diphenylcyclopentanone | Thorpe-Ziegler Cyclization | Diphenylacetonitrile, 4-bromobutyronitrile, LDA | 2,2-Diphenylcyclopentanone | |

| 2,2-Diphenylcyclopentanone | Ring Expansion | 1-Hydroxycyclobutanol, Phenylmagnesium bromide | 2,2-Diphenylcyclopentanone | researchgate.net |

| 2,3-Diphenyl-1H-pyrrole | Trost-Trofimov Reaction | 2,3-Diphenylcyclopentanone, Hydroxylamine, Acetylene, KOH | 1-Ethenyl-2,3-diphenylpyrrole |

Structure-Reactivity and Structure-Property Relationships in Derivatives

The relationship between the structure of diphenylcyclopentanone derivatives and their properties is a subject of detailed investigation, particularly concerning stereochemistry and substitution patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in elucidating these relationships. In studies of para-substituted (methoxyl, methyl, chloro) cis- and trans-3,4-diphenylcyclopentanones, distinct correlations between stereochemistry and chemical shifts have been observed. cdnsciencepub.comcdnsciencepub.com For cis-isomers, the protons ortho to the cyclopentanone (B42830) ring are shifted to a higher field in the NMR spectrum compared to their trans-isomer counterparts. cdnsciencepub.comcdnsciencepub.com This upfield shift is attributed to the ring current effects of the benzene (B151609) rings, providing a reliable method for assigning configurations to related compounds. cdnsciencepub.comcdnsciencepub.com Specifically, the benzylic protons of the trans-cyclopentanones experience a significant upfield shift of 0.3–0.6 p.p.m. cdnsciencepub.comcdnsciencepub.com

Modifications to the core structure also significantly influence biological activity. Structure-activity relationship (SAR) studies on derivatives of the isomeric 2,2-diphenylcyclopentanone show that adding substituents to the phenyl rings can modulate their properties. For example, the introduction of hydroxyl or methoxy (B1213986) groups on the phenyl rings has been linked to enhanced anti-inflammatory effects. The reactivity of the ketone's carbonyl group, which can undergo nucleophilic additions and reductions, is fundamental to its mechanism of action, while the phenyl groups can participate in π-π stacking interactions, influencing the molecule's stability and binding capabilities.

Table 2: Structure-Property Correlations in Diphenylcyclopentanone Derivatives

| Derivative Class | Structural Feature | Observed Effect | Analytical Method/Observation | Reference |

|---|---|---|---|---|

| Substituted 3,4-Diphenylcyclopentanones | cis-Stereochemistry | Upfield shift (0.2-0.7 ppm) of ortho-protons on phenyl rings compared to trans-isomers. | NMR Spectroscopy | cdnsciencepub.comcdnsciencepub.com |

| Substituted 3,4-Diphenylcyclopentanones | trans-Stereochemistry | Upfield shift (0.3-0.6 ppm) of benzylic protons compared to cis-isomers. | NMR Spectroscopy | cdnsciencepub.comcdnsciencepub.com |

| Substituted 2,2-Diphenylcyclopentanones | Hydroxyl or Methoxy groups on phenyl rings | Improved biological activity (e.g., anti-inflammatory). | Structure-Activity Relationship (SAR) Studies | |

| Substituted 2,2-Diphenylcyclopentanones | Electron-withdrawing groups on phenyl rings | Enhanced anti-inflammatory activity. | Structure-Activity Relationship (SAR) Studies |

Comparative Studies with Isomeric Diphenylcyclopentanones

Comparative studies of diphenylcyclopentanone isomers, primarily 2,2- and 3,4-diphenylcyclopentanone, reveal significant differences in their chemical properties and reactivity based on the positioning of the phenyl groups.

The most striking comparisons come from spectroscopic analyses. As noted previously, the stereochemistry of 3,4-diphenylcyclopentanone and its substituted analogues leads to predictable and significant differences in their NMR spectra. cdnsciencepub.comcdnsciencepub.com The relative orientation of the two phenyl groups (cis vs. trans) creates distinct magnetic environments for the protons on both the cyclopentane (B165970) and aromatic rings. cdnsciencepub.comcdnsciencepub.com This phenomenon allows for detailed stereochemical assignments based on spectral data. cdnsciencepub.comcdnsciencepub.com

In contrast, 2,2-diphenylcyclopentanone presents a different structural challenge. The geminal (attached to the same carbon) phenyl groups create significant steric hindrance around the adjacent carbonyl group. This steric bulk can slow down the rate of nucleophilic addition reactions at the carbonyl carbon when compared to less hindered ketones.

The synthetic routes to these isomers also differ. While Thorpe-Ziegler cyclization is a viable route for 2,2-diphenylcyclopentanone, the synthesis of 3,4-diphenylcyclopentanone often involves different strategies to establish the vicinal (attached to adjacent carbons) diaryl pattern. cdnsciencepub.com Research into the reactions and derivatives of 2,2-diphenylcyclopentanone has been explored for applications in medicinal chemistry, indicating its utility as a scaffold for developing new compounds. nih.govacs.orgacs.org

Table 3: Comparison of Diphenylcyclopentanone Isomers

| Isomer | Key Structural Feature | Distinctive Property / Reactivity | Primary Research Focus | Reference |

|---|---|---|---|---|

| 3,4-Diphenylcyclopentanone | Vicinal phenyl groups (cis/trans isomers exist) | Stereochemistry strongly influences NMR spectral shifts, useful for configurational assignment. | Stereochemical analysis, structure-property relationships. | cdnsciencepub.comcdnsciencepub.com |

| 2,2-Diphenylcyclopentanone | Geminal phenyl groups | Steric hindrance at the α-position affects carbonyl reactivity. Serves as an intermediate for various derivatives. | Synthetic intermediate, medicinal chemistry applications. | nih.gov |

| 2,3-Diphenylcyclopentanone | Vicinal phenyl groups | Used as a precursor for heterocyclic compounds like N-vinylpyrroles. | Synthesis of heterocyclic analogues. |

Future Research Directions and Perspectives

Development of Highly Efficient and Selective Synthetic Routes

While classical syntheses of 2,5-diphenylcyclopentanone, such as the base-catalyzed Michael-aldol condensation cascade between chalcone (B49325) and a phenylacetate (B1230308) equivalent, are effective, they often lack precise control over stereoselectivity and can require harsh conditions. Future research is poised to address these limitations through the development of advanced catalytic systems.

The primary goal is the creation of synthetic routes that are not only high-yielding but also highly stereoselective, enabling the specific and predictable formation of either the cis- or trans-diastereomer. A particularly compelling avenue is the development of enantioselective methods to access optically pure enantiomers of this compound, which are valuable as chiral building blocks.

Key research focuses in this area include:

Asymmetric Organocatalysis: Employing chiral amines, phosphines, or N-heterocyclic carbenes to catalyze the key bond-forming reactions. These catalysts can create a chiral environment that directs the formation of a single enantiomer with high fidelity.

Transition-Metal Catalysis: Designing chiral ligand-metal complexes (e.g., using rhodium, palladium, or iridium) to control both diastereoselectivity and enantioselectivity in cyclization reactions.

The table below contrasts a traditional synthetic approach with a prospective advanced catalytic route, highlighting the potential improvements.

Table 1: Comparison of Synthetic Routes to this compound (Click to expand)

| Parameter | Classical Approach (e.g., Base-Catalyzed Condensation) | Future Catalytic Approach (e.g., Asymmetric Organocatalysis) |

|---|---|---|

| Catalyst | Stoichiometric strong base (e.g., NaOH, NaOEt) | Sub-stoichiometric (1-10 mol%) chiral catalyst |

| Stereoselectivity | Low; typically yields a mixture of cis/trans isomers | High; potential for >95:5 diastereomeric ratio (dr) |

| Enantioselectivity | None; produces a racemic mixture | High; potential for >99% enantiomeric excess (ee) |

| Conditions | Often requires high temperatures and strong bases | Typically mild conditions (e.g., room temperature) |

| Product | rac-(cis/trans)-2,5-Diphenylcyclopentanone | Enantiopure (R,R)- or (S,S)-2,5-Diphenylcyclopentanone |

Novel Reactivity and Catalytic Transformations

Beyond its synthesis, this compound serves as a versatile chemical scaffold. Future research will likely uncover novel transformations that leverage its unique structural features, expanding its utility in organic synthesis.

Current reactivity is dominated by standard ketone chemistry (e.g., reduction, enolate formation). The next frontier involves more sophisticated and selective functionalizations:

Asymmetric Derivatization: Using the prochiral ketone as a substrate for asymmetric reactions. For example, enantioselective hydrogenation or transfer hydrogenation could yield specific diastereomers of 2,5-diphenylcyclopentanol. Similarly, asymmetric α-functionalization of its enolate could introduce a third stereocenter with high control.

C–H Bond Activation: Developing catalytic methods to directly functionalize the otherwise inert C–H bonds on the cyclopentane (B165970) ring (at the C3 and C4 positions) or on the peripheral phenyl groups. This approach bypasses the need for pre-functionalized substrates and represents a highly atom-economical strategy for creating complex derivatives.

Ring-Opening and Rearrangement: Exploring catalytic ring-opening reactions to generate valuable acyclic difunctional scaffolds. Furthermore, skeletal rearrangements, such as ring expansions (e.g., via Baeyer-Villiger oxidation to form a six-membered lactone) or contractions, could provide access to entirely new molecular frameworks derived from the this compound core.

Exploration of Advanced Spectroscopic and Computational Techniques

A deeper understanding of the structure, conformation, and electronic properties of this compound and its derivatives is essential for rational design in synthesis and catalysis. While standard techniques like NMR and IR provide basic structural information, future research will benefit immensely from the application of more advanced methods.

The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations (envelope and twist forms). The orientation of the two bulky phenyl groups (axial vs. equatorial) significantly influences the molecule's reactivity and physical properties.

Advanced techniques that can provide unprecedented insight include:

Vibrational Circular Dichroism (VCD): For chiral, enantiopure samples of this compound derivatives, VCD spectroscopy can provide an unambiguous determination of their absolute configuration in solution by comparing the experimental spectrum to one predicted by quantum chemical calculations.

Solid-State NMR (ssNMR): This technique can probe the precise conformation and intermolecular packing interactions (e.g., π-stacking of the phenyl rings) within the crystal lattice, providing information that is complementary to X-ray crystallography and unobtainable from solution-state NMR.

Femtosecond Transient Absorption Spectroscopy: This ultrafast technique can be used to study the dynamics of excited electronic states, providing insights into the molecule's photochemical behavior.

The table below summarizes how these advanced techniques can be applied.

Table 2: Application of Advanced Techniques to Study this compound (Click to expand)

| Technique | Research Question | Potential Insight |

|---|---|---|

| VCD Spectroscopy | What is the absolute configuration of a chiral derivative? | Unambiguous assignment of (R,R) vs. (S,S) stereochemistry in solution. |

| Solid-State NMR | How do molecules pack in the solid state? | Reveals specific conformations and intermolecular distances in the crystal. |

| Molecular Dynamics (MD) Simulation | How does the ring conformation change over time in solution? | Maps the energy landscape of ring puckering and phenyl group rotation. |

| Density Functional Theory (DFT) | What is the mechanism of a stereoselective reaction? | Calculates transition state energies to explain observed cis/trans selectivity. |

Integration of Computational and Experimental Methodologies

The most profound advances will likely emerge from a synergistic approach that tightly integrates computational chemistry with experimental laboratory work. This iterative cycle, where experiments inform and validate computational models, and computations guide experimental design, can accelerate discovery and deepen understanding.

Future research directions in this integrated paradigm include:

Mechanism-Driven Catalyst Design: When a catalytic reaction producing this compound gives a suboptimal stereochemical outcome, DFT calculations can be used to model the transition states of the reaction. This insight can pinpoint the structural features of the catalyst responsible for the low selectivity, guiding the rational design of a next-generation catalyst with improved performance.

Predictive Reaction Screening: Instead of relying solely on trial-and-error, computational methods can be used to perform a virtual high-throughput screening of potential catalysts or reaction conditions for a desired transformation of this compound. The most promising candidates identified computationally would then be prioritized for experimental investigation, saving time and resources.

Spectroscopic Deconvolution: In cases where complex mixtures of isomers are formed, experimental spectra (e.g., NMR, VCD) can be difficult to interpret. Computational prediction of the spectra for each possible isomer can aid in the deconvolution of the experimental data, allowing for accurate quantification of the product distribution.

Sustainable Synthesis Strategies and Green Chemistry Innovations

Future research must align with the principles of green chemistry, aiming to make the synthesis and utilization of this compound more environmentally benign and economically viable. This involves a holistic assessment of the entire chemical process, from starting materials to final product.

Key areas for green innovation include:

Benign Solvents and Conditions: Replacing traditional volatile organic solvents (VOCs) like toluene (B28343) or dichloromethane (B109758) with greener alternatives such as water, supercritical CO₂, ionic liquids, or deep eutectic solvents. Exploring solvent-free reaction conditions, for instance using ball-milling (mechanochemistry), is another promising direction.

Biocatalysis: Employing enzymes (e.g., aldolases, transaminases) or whole-cell systems to catalyze the synthesis or transformation of this compound. Biocatalysts operate in water under mild conditions and can offer exquisite selectivity.

Flow Chemistry: Transitioning from traditional batch production to continuous flow synthesis. Flow reactors offer superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward automation and scale-up. This can lead to higher yields and purity with reduced waste.

Renewable Feedstocks: A long-term visionary goal is to develop synthetic pathways that start from renewable, biomass-derived feedstocks. For example, engineering routes to produce precursors like benzaldehyde (B42025) and phenyl-substituted C2 units from lignin (B12514952) or other plant-based sources would drastically reduce the carbon footprint associated with this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-diphenylcyclopentanone, and what are their comparative advantages?

- Methodological Answer : Three primary methods are documented:

- Alkylation/Thorpe-Ziegler Cyclization : Alkylation of diphenylacetonitrile with 4-halobutyronitrile, followed by Thorpe-Ziegler cyclization and acid hydrolysis. This method yields moderate results (70% yield for enaminonitrile) but requires precise stoichiometry with LDA to avoid fragmentation .

- Friedel-Crafts Acylation : Allylation of diphenylacetic acid followed by Lewis acid-promoted Friedel-Crafts acylation. This approach has low overall yield (20%) due to multiple steps and inefficiencies in reduction .

- DIF Reagent Method : One-step diphenylation of cyclopentanone trimethylsilyl enol ether with diphenyliodonium fluoride (DIF). While conceptually elegant, it suffers from reagent complexity and moderate yield (51%) .

- Key Consideration : The alkylation/Thorpe-Ziegler method is preferred for scalability, whereas DIF is limited by reagent availability.

Q. How can researchers optimize the hydrolysis step of enaminonitrile intermediates to improve ketone yields?

- Methodological Answer : Hydrolysis with hydrochloric acid under controlled solvent ratios (dilute conditions) is critical. Concentrated mixtures lead to incomplete conversion of cyano ketones. Optimal yields are achieved with prolonged heating and solvent volume adjustments .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound derivatives?

- Methodological Answer : Asymmetric reduction using (+)-β-chlorodiisopinocampheylborane yields (R)-(-)-2,2-diphenylcyclopentanol (96% ee) but is inefficient (70% yield over 5 days). Enzymatic hydrolysis of racemic acetates (e.g., using HLAP or PLAP) achieves high enantiomeric excess (96.5% ee) but with low yield (28%) .

- Advanced Strategy : Oxazaborolidine-catalyzed borane reduction offers a promising alternative for enantioselectivity, though further optimization is needed for industrial applicability .

Q. How can researchers resolve contradictions in reported yields for Thorpe-Ziegler cyclization?

- Methodological Answer : Discrepancies stem from base selection and reaction conditions. Sodium amide in liquid ammonia yields 70% enaminonitrile but risks over-reaction. Potassium tert-butoxide in modified literature conditions improves cyclization efficiency. Researchers must validate base stoichiometry and monitor intermediates via NMR or HPLC .

Q. What solvent systems are optimal for Hansen solubility parameter studies of this compound?

- Methodological Answer : While direct solubility data for this compound is limited, analogous studies on cyclopentanone derivatives suggest prioritizing polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Solubility parameters should be experimentally determined using turbidimetry or gravimetric methods, referencing Hansen’s three-component model .

Experimental Design & Data Analysis

Q. How should researchers design experiments to minimize byproducts during Friedel-Crafts acylation?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) for regioselectivity.

- Temperature Control : Maintain sub-0°C conditions to prevent polyacylation.

- Quenching Protocol : Use ice-cold water to terminate reactions and isolate intermediates promptly .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm phenyl group positions and cyclopentanone backbone.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- Chromatography (HPLC/GC) : Assess purity and detect residual solvents or byproducts .

Data Contradiction & Validation

Q. How can conflicting reports on enzymatic vs. chemical asymmetric reduction be reconciled?

- Methodological Answer : Contradictions arise from substrate specificity and enzyme source variability. Researchers should:

- Standardize Conditions : Use identical enzyme batches (e.g., HLAP vs. PLAP) and reaction scales.

- Cross-Validate : Compare kinetic resolution data (e.g., enantiomeric excess via chiral HPLC) across methods .

Tables for Comparative Analysis

| Synthetic Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Alkylation/Thorpe-Ziegler | 70% | Scalable, LDA stability | Requires precise solvent ratios |

| Friedel-Crafts Acylation | 20% | Direct ketone formation | Low yield, multi-step |

| DIF Reagent | 51% | One-step synthesis | Reagent complexity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.